2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound that features a unique combination of imidazole, phenyl, piperidine, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with formamide can yield the imidazole ring, which is then further functionalized to introduce the phenyl and piperidine groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions can be an efficient way to synthesize this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxide, while substitution on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)-4-phenyl-1,3,5-triazine: Lacks the piperidine ring, which may affect its biological activity.
4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine: Lacks the imidazole ring, which may influence its chemical reactivity.
Uniqueness
The presence of both imidazole and piperidine rings in 2-(1H-imidazol-1-yl)-4-phenyl-6-(piperidin-1-yl)-1,3,5-triazine makes it unique compared to similar compounds. This combination of functional groups can enhance its versatility in chemical reactions and its potential as a pharmaceutical agent .
Properties
Molecular Formula |
C17H18N6 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-4-phenyl-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C17H18N6/c1-3-7-14(8-4-1)15-19-16(22-10-5-2-6-11-22)21-17(20-15)23-12-9-18-13-23/h1,3-4,7-9,12-13H,2,5-6,10-11H2 |
InChI Key |
DGVGIPHSHLCOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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